In-Depth Technical Guide: Physical Properties of Cyanoacetone Sodium Salt
In-Depth Technical Guide: Physical Properties of Cyanoacetone Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanoacetone sodium salt, also known as sodium 3-oxobutanenitrile (B1585553), is a versatile chemical intermediate with significant applications in organic synthesis. Its utility is derived from the presence of multiple reactive sites within its structure, including a ketone, a nitrile group, and a reactive α-carbon. This guide provides a comprehensive overview of the known physical properties of cyanoacetone sodium salt, intended for use in research and development settings. Due to the limited availability of experimental data for the salt form, this guide also includes properties of the parent compound, 3-oxobutanenitrile, for reference, while clearly noting the distinction.
Chemical Identity
| Identifier | Value |
| Chemical Name | Sodium 3-oxobutanenitrile |
| Synonyms | Cyanoacetone sodium salt, Sodium cyanoacetone |
| Molecular Formula | C₄H₄NNaO[1] |
| Molecular Weight | 105.07 g/mol [2] |
| CAS Number | 70807-22-6[1] |
| Chemical Structure | ![]() |
Physical Properties
A summary of the available physical property data for cyanoacetone sodium salt is presented below. It is important to note that some data points are not available in the public domain for the sodium salt and are therefore provided for the parent compound, 3-oxobutanenitrile, for estimation purposes.
| Property | Cyanoacetone Sodium Salt | 3-Oxobutanenitrile (Parent Compound) |
| Appearance | Brown crystalline powder[2] | Colorless to pale yellow liquid[3][4] |
| Melting Point | 80 - 84 °C[2] | -14 °C[5] |
| Boiling Point | Data not available; likely decomposes. | 119-120 °C[5], 92-94 °C at 10 mmHg[4][6] |
| Density | Data not available. | ~0.976 g/cm³ (predicted)[6] |
| Solubility | Water-soluble[7]. | Slightly soluble in water; soluble in alcohol and ether[5][8]. |
| pKa | Data not available. | ~10.31 (predicted for the α-proton)[5][6][8][9] |
| Hygroscopicity | Hygroscopic nature is likely, as is common with sodium salts of organic compounds. | Not specified, but the salt is hygroscopic. |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR) of 3-Oxobutanenitrile: Data for the specific compound is not available in the search results. However, for a similar structure, the α-protons adjacent to a ketone and a nitrile would be expected to appear as a singlet in the range of 3.5-4.0 ppm. The methyl protons would appear as a singlet around 2.2-2.4 ppm.
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¹³C NMR (Carbon NMR) of 3-Oxobutanenitrile: The carbonyl carbon (C=O) would be expected in the range of 190-205 ppm. The nitrile carbon (C≡N) would appear around 115-120 ppm. The methylene (B1212753) carbon (CH₂) would be in the range of 30-40 ppm, and the methyl carbon (CH₃) would be around 25-30 ppm.
Infrared (IR) Spectroscopy
For 3-oxobutanenitrile, characteristic IR absorption bands would be expected for the following functional groups:
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C≡N (nitrile): A sharp, medium-intensity band around 2250 cm⁻¹.
-
C=O (ketone): A strong, sharp band around 1715 cm⁻¹.
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C-H (alkane): Stretching vibrations around 2850-3000 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 3-oxobutanenitrile in a non-polar solvent would likely show a weak n→π* transition for the carbonyl group in the range of 270-300 nm. In a polar solvent, this peak may shift to a shorter wavelength (a blueshift).
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of cyanoacetone sodium salt are not available in the provided search results. However, standard methodologies for these measurements are described below.
Synthesis of Cyanoacetone Sodium Salt
A common method for the synthesis of cyanoacetone sodium salt is the Claisen condensation of acetonitrile (B52724) with an acetic acid ester in the presence of a strong base, such as sodium methoxide (B1231860).[5] A specific protocol is detailed in a patent, which involves reacting acetonitrile and methyl acetate (B1210297) in the presence of sodium methoxide under elevated temperature and pressure.[10]
Workflow for Synthesis of Cyanoacetone Sodium Salt
Caption: A generalized workflow for the synthesis of cyanoacetone sodium salt.
Melting Point Determination
The melting point of a solid can be determined using a capillary melting point apparatus.
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Sample Preparation: A small amount of the dry, finely powdered cyanoacetone sodium salt is packed into a capillary tube to a height of 2-3 mm.
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Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
Solubility Determination
A general qualitative method for determining solubility is as follows:
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Solvent Addition: To a small, known amount of cyanoacetone sodium salt (e.g., 10 mg) in a test tube, add a small volume of the solvent to be tested (e.g., 1 mL).
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Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).
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Observation: The sample is visually inspected for the presence of undissolved solid. If the solid has completely dissolved, the substance is considered soluble. If it remains undissolved, it is considered insoluble. For quantitative solubility, a saturated solution is prepared, and the concentration of the dissolved solute is determined analytically.
Density Measurement
For a hygroscopic powder like cyanoacetone sodium salt, gas pycnometry is a suitable method for determining its true density.[11]
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Sample Preparation: A known mass of the dried powder is placed in the sample chamber of the gas pycnometer. Due to its hygroscopic nature, handling should be performed in a dry environment (e.g., a glovebox).
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Measurement: The instrument introduces an inert gas (e.g., helium) into a reference chamber of known volume and measures the pressure. The gas is then expanded into the sample chamber, and the new pressure is measured.
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Calculation: The volume of the solid sample is calculated based on the pressure difference, and the density is determined by dividing the mass of the sample by its volume.
Safety and Handling
Cyanoacetone sodium salt should be handled with care in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[1]
Conclusion
Cyanoacetone sodium salt is a valuable reagent in organic synthesis. This guide has summarized its key physical properties based on available data. While some quantitative information, particularly spectral data, remains elusive for the salt itself, the provided information on the parent compound, 3-oxobutanenitrile, offers a useful point of reference for researchers. Further experimental characterization of cyanoacetone sodium salt would be beneficial to the scientific community.
References
- 1. 3-Oxobutyronitrile | C4H5NO | CID 75579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 3-Oxobutanenitrile | 2469-99-0 [chemicalbook.com]
- 4. 3-Oxobutanenitrile, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. chembk.com [chembk.com]
- 6. 3-Oxobutanenitrile CAS#: 2469-99-0 [m.chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. lookchem.com [lookchem.com]
- 9. Page loading... [guidechem.com]
- 10. EP0623590A1 - Process for the preparation of the alkali metal salts of cyanoacetone - Google Patents [patents.google.com]
- 11. High-precision absolute (true) density measurements on hygroscopic powders by gas pycnometry: application to determining effects of formulation and process on free volume of lyophilized products - PubMed [pubmed.ncbi.nlm.nih.gov]

